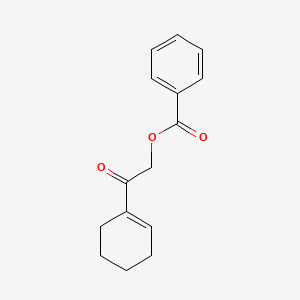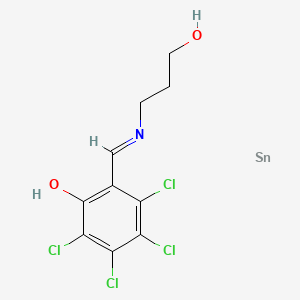
5,6,7-Trimethylbenzo(a)anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7-Trimethylbenzo(a)anthracene is a polycyclic aromatic hydrocarbon (PAH) with a complex structure consisting of multiple fused benzene rings. This compound is known for its interesting photophysical and photochemical properties, making it a subject of study in various scientific fields.
Métodos De Preparación
The synthesis of 5,6,7-Trimethylbenzo(a)anthracene typically involves several steps, including Friedel-Crafts reactions, cyclodehydration, and metal-catalyzed reactionsIndustrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
5,6,7-Trimethylbenzo(a)anthracene undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
5,6,7-Trimethylbenzo(a)anthracene has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential carcinogenic properties and its effects on cellular processes. In industry, it is used in the development of organic materials such as OLEDs and OFETs .
Mecanismo De Acción
The mechanism of action of 5,6,7-Trimethylbenzo(a)anthracene involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to cancer. The molecular targets and pathways involved include the interleukin-2 pathway and other signaling pathways that regulate cell growth and immune responses .
Comparación Con Compuestos Similares
5,6,7-Trimethylbenzo(a)anthracene is similar to other PAHs such as anthracene and phenanthrene. its unique structure and the presence of methyl groups at specific positions give it distinct photophysical and chemical properties. These differences make it particularly useful in certain applications, such as in the development of advanced organic materials .
Propiedades
Número CAS |
60826-78-0 |
|---|---|
Fórmula molecular |
C21H18 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
5,6,7-trimethylbenzo[a]anthracene |
InChI |
InChI=1S/C21H18/c1-13-14(2)21-15(3)17-9-5-4-8-16(17)12-20(21)19-11-7-6-10-18(13)19/h4-12H,1-3H3 |
Clave InChI |
USQSOSAHNVMWJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(C3=CC=CC=C3C=C2C4=CC=CC=C14)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Benzyl-3-[(hydroxyimino)methyl]pyridin-1-ium bromide](/img/structure/B14596832.png)
![3-Thiophenecarboxaldehyde, 5-[(dimethylamino)methyl]-2-(ethylthio)-](/img/structure/B14596849.png)
![1-(5-Phenylthieno[2,3-b]thiophen-2-yl)ethan-1-one](/img/structure/B14596852.png)
![Dibutyl [2-chloro-2-(ethylsulfanyl)ethenyl]phosphonate](/img/structure/B14596854.png)






![2-[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)oxy]propanoic acid](/img/structure/B14596880.png)


![2-{[4-(Morpholin-4-yl)pyridin-2-yl]methylidene}hydrazine-1-carbothioamide](/img/structure/B14596903.png)
